Cardioquin - 7681-28-9

Cardioquin

Catalog Number: EVT-1536873
CAS Number: 7681-28-9
Molecular Formula: C26H34N2O9
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cardioquin is a pharmaceutical compound primarily composed of quinidine, an antiarrhythmic agent used to treat certain types of abnormal heart rhythms. Quinidine is derived from the bark of the cinchona tree and has been utilized in medicine since the 19th century. Cardioquin specifically addresses conditions such as atrial fibrillation and atrial flutter, where it helps restore normal heart rhythm.

Source

Quinidine, the active ingredient in Cardioquin, is sourced from natural alkaloids found in the cinchona tree. The compound can also be synthesized through various chemical methods, allowing for more controlled production and purification processes.

Classification

Cardioquin is classified as an antiarrhythmic medication, specifically belonging to Class IA according to the Vaughan Williams classification system. This classification is based on its mechanism of action, which involves blocking sodium channels in cardiac tissues.

Synthesis Analysis

Methods

The synthesis of quinidine can be achieved through several methods, including extraction from natural sources and synthetic organic chemistry techniques. A notable synthetic method involves the use of chiral resolution techniques to obtain enantiomerically pure forms of quinidine.

Technical Details

  1. Extraction: Natural extraction from cinchona bark involves solvent extraction methods to isolate quinine and its derivatives.
  2. Synthesis: Synthetic routes may include:
    • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
    • Total Synthesis: Employing multi-step synthetic pathways that may involve reactions such as alkylation, acylation, and cyclization.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed for purification and separation of enantiomers.
Molecular Structure Analysis

Structure

Quinidine has a complex molecular structure characterized by its bicyclic core, which includes a quinuclidine moiety and a methoxy group. The molecular formula for quinidine is C20H24N2O2.

Data

  • Molecular Weight: Approximately 324.42 g/mol
  • 3D Structure: Quinidine's three-dimensional conformation plays a crucial role in its biological activity.
Chemical Reactions Analysis

Reactions

Quinidine undergoes various chemical reactions that can alter its pharmacological properties. Key reactions include:

  1. Nitration: Quinidine can be nitrated to form derivatives that may exhibit different biological activities.
  2. Hydrolysis: Under specific conditions, quinidine can hydrolyze, affecting its stability and efficacy.
  3. Salt Formation: Quinidine can form salts with various counterions to enhance solubility and bioavailability.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

Quinidine acts primarily by blocking sodium channels in cardiac myocytes, which stabilizes the cardiac membrane potential and reduces excitability. This action prolongs the refractory period of cardiac tissues, thus preventing abnormal electrical activity.

Data

  • Electrophysiological Effects: Quinidine increases the action potential duration and refractory period in cardiac tissues.
  • Clinical Observations: Studies indicate that quinidine can reduce the incidence of atrial fibrillation recurrences when administered appropriately.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in water at elevated temperatures; solubility increases with pH adjustments.

Chemical Properties

  • pKa: Approximately 8.0, indicating its weak basic nature.
  • Stability: Quinidine is stable under normal conditions but may degrade when exposed to light or moisture.
Applications

Scientific Uses

Cardioquin is primarily used in clinical settings for:

  • Treatment of Arrhythmias: Effective for managing atrial fibrillation and flutter.
  • Research Applications: Investigated for its potential effects on ion channel activity and cardiovascular health.
  • Pharmacological Studies: Used as a reference compound in studies evaluating new antiarrhythmic agents or formulations.
Historical Evolution and Pharmacological Classification of Cardioquin

Origins of Quinidine: From Cinchona Alkaloids to Antiarrhythmic Discovery

Quinidine, the dextrorotatory stereoisomer of quinine, is a natural alkaloid derived from the bark of the Cinchona tree native to South America. This botanical source had been utilized for centuries by indigenous populations for febrile illnesses, but its cardiac effects were systematically documented much later. The pivotal moment in quinidine's antiarrhythmic discovery occurred in 1912 when Dutch physician Karel Frederik Wenckebach documented a merchant patient who self-treated atrial fibrillation attacks with quinine, achieving reliable conversion to sinus rhythm within 25 minutes. This clinical observation, published in 1914, was later expanded by Walter von Frey in 1918, who formally identified quinidine as the most effective of the four principal cinchona alkaloids for controlling atrial arrhythmias. The substance was historically termed "conquinine" or "β-quinine" before standardization as quinidine [2] [6].

The alkaloid's complex chemical structure—(S)-(6-Methoxyquinolin-4-yl)((2R,5R)-5-vinylquinuclidin-2-yl)methanol (C₂₀H₂₄N₂O₂)—confers both antimalarial and cardiac activity. Early 20th-century pharmacologists noted its unique ability to prolong the cardiac action potential while suppressing abnormal electrical circuits, distinguishing it from its stereoisomer quinine. By the mid-20th century, it was recognized as one of the earliest known antiarrhythmic agents, earning the descriptor "das Opium des Herzens" (the opium of the heart) in European medical literature [2] [5].

Development of Cardioquin as a Class Ia Antiarrhythmic Agent

Cardioquin™, a proprietary formulation of quinidine sulfate, was developed specifically for oral antiarrhythmic therapy. Its classification as a Class Ia antiarrhythmic under the Vaughan-Williams system stems from dual electrophysiological actions: moderate blockade of fast sodium channels (INa) during phase 0 depolarization and inhibition of potassium efflux during repolarization (IKr, IKs). This dual-channel modulation produces distinctive effects on cardiac conduction: prolongation of action potential duration, decreased automaticity, and increased refractory periods in atrial, ventricular, and Purkinje fibers. Quinidine exhibits "use-dependent" sodium channel blockade (increased efficacy at higher heart rates) and "reverse use-dependent" potassium channel blockade (greater efficacy at slower rates) [1] [3] [5].

Table 1: Pharmacodynamic Profile of Quinidine as a Class Ia Agent

Target ChannelEffectElectrophysiological Consequence
Fast Na⁺ (INa)Use-dependent block↓ Phase 0 depolarization, ↓ conduction velocity
Delayed rectifier K⁺ (IKr/IKs)Reverse use-dependent block↑ Action potential duration, ↑ QT interval
Transient outward K⁺ (Ito)Inhibition↓ Early repolarization
L-type Ca²⁺ (ICa-L)Moderate inhibition↓ Plateau phase duration

Quinidine's molecular actions translate to measurable ECG changes: QRS complex widening (due to slowed depolarization) and QT interval prolongation (from delayed repolarization). Its anticholinergic properties paradoxically increase sinus rate, while peripheral α-adrenergic blockade contributes to vasodilation. The drug's pharmacokinetics—including significant first-pass metabolism via hepatic CYP3A4, variable bioavailability (45-100%), and protein binding to α1-acid glycoprotein—further shaped its clinical formulation strategies. Cardioquin emerged as a stabilized sulfate salt preparation to optimize plasma concentrations for chronic arrhythmia management [1] [5] [6].

Historical Shifts in Clinical Use: Decline and Resurgence in Arrhythmia Management

Quinidine's clinical trajectory reflects evolving safety concerns and precision medicine. Initially a first-line agent for atrial fibrillation/flutter and ventricular arrhythmias through the mid-20th century, its usage declined sharply after the 1980s due to proarrhythmic risks (particularly torsades de pointes) and the emergence of newer agents. The Cardiac Arrhythmia Suppression Trial (CAST) highlighted mortality risks with Class Ic agents like flecainide in structural heart disease, casting a shadow over all sodium channel blockers. By 2019, intravenous quinidine gluconate production was discontinued in the US, limiting acute applications [1] [2] [8].

Despite this decline, quinidine experienced resurgence in three niche areas:

  • Channelopathies: It became a cornerstone for Brugada syndrome (reducing ventricular fibrillation triggers) and short QT syndrome (prolonging repolarization) due to its potent Ito and IKr blockade [1] [6].
  • Malaria Salvage Therapy: Retained as an effective intraerythrocytic schizonticide for severe Plasmodium falciparum malaria when artesunate is unavailable, though IV formulation scarcity now limits this use [1] [2].
  • Neurological Comorbidity: FDA-approved with dextromethorphan (as Nuedexta®) for pseudobulbar affect, leveraging quinidine’s CYP2D6 inhibition to boost dextromethorphan bioavailability at low doses (10mg twice daily) [1] [5].

Table 2: Evolution of Quinidine's Primary Indications

EraDominant IndicationsEmerging/Rarefied Uses
1920s-1970sFirst-line atrial fibrillation/flutter conversion and maintenance; Ventricular tachycardiaSupraventricular tachycardias
1980s-2000sDeclining due to proarrhythmia concerns; Replaced by amiodarone, beta-blockersInvestigation in malaria (IV formulation)
2010s-PresentBrugada syndrome; Short QT syndrome; Pseudobulbar affect (with dextromethorphan)KCNT1-related epilepsy (investigational)

Contemporary guidelines now restrict quinidine to patients without structural heart disease or those with specific channelopathies. Its role in atrial fibrillation maintenance is largely historical, though research continues into KCNT1-epilepsy applications. This journey—from cinchona bark to targeted ion channel modulator—exemplifies pharmacotherapy’s iterative refinement based on evolving safety data and molecular insights [1] [4] [6].

Properties

CAS Number

7681-28-9

Product Name

Cardioquin

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C26H34N2O9

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)/t13-,14?,19+,20-;2-,3+,4+,5-/m00/s1

InChI Key

KUTGSSTVCUKONV-JWVVETNKSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Synonyms

Cardioquin
quinidine polygalacturonate

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.